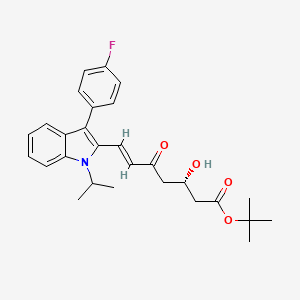

5-Keto-O-tert-butyl Fluvastatin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Keto-O-tert-butyl Fluvastatin: is a synthetic compound that serves as an intermediate in the synthesis of fluvastatin, a well-known HMG-CoA reductase inhibitor used to lower lipid levels and reduce the risk of cardiovascular diseases . The compound has the molecular formula C28H32FNO4 and a molecular weight of 465.56 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Keto-O-tert-butyl Fluvastatin involves multiple steps, starting from aniline and [2H6] 2-bromopropane . The process includes the formation of key intermediates through various organic reactions such as transesterification, which is a useful transformation in organic synthesis . The reaction conditions often involve the use of catalysts like zinc sulfate at elevated temperatures (e.g., 80°C) to achieve selective transesterification .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using biocatalyzed steps. These steps are conducted under mild reaction conditions, often at ambient temperature, and can use water as a reaction medium . This approach not only shortens the synthetic process but also reduces waste and manufacturing costs, making it a more sustainable option .

化学反応の分析

Types of Reactions: 5-Keto-O-tert-butyl Fluvastatin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions may involve the use of strong acids or bases.

Major Products Formed: The major products formed from these reactions include various derivatives of fluvastatin, which can be further utilized in pharmaceutical applications .

科学的研究の応用

5-Keto-O-tert-butyl Fluvastatin is primarily used in the field of proteomics research . Its applications extend to:

作用機序

The mechanism of action of 5-Keto-O-tert-butyl Fluvastatin involves its role as an intermediate in the synthesis of fluvastatin. Fluvastatin works by selectively and competitively inhibiting the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, fluvastatin reduces the production of cholesterol, thereby lowering lipid levels in the body .

類似化合物との比較

Fluvastatin Sodium Salt: Another synthetic HMG-CoA reductase inhibitor used for similar therapeutic purposes.

Atorvastatin: A widely used statin with a similar mechanism of action but different chemical structure.

Simvastatin: Another statin that is derived from a fungal metabolite and has a different synthetic route.

Uniqueness: 5-Keto-O-tert-butyl Fluvastatin is unique due to its specific role as an intermediate in the synthesis of fluvastatin. Its synthesis involves distinct reaction conditions and catalysts that are optimized for industrial production . Additionally, its use in proteomics research highlights its importance in scientific studies .

生物活性

5-Keto-O-tert-butyl Fluvastatin is a derivative of Fluvastatin, a well-known statin used primarily for lowering cholesterol levels. This compound has drawn interest due to its potential biological activities beyond cholesterol regulation, including anti-inflammatory and antioxidant properties. This article reviews the biological activity of this compound, highlighting research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C24H26FNO4

- CAS Number : 194935-02-9

This compound features a keto group and a tert-butyl substituent, which may influence its pharmacological properties compared to its parent compound, Fluvastatin.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- HMG-CoA Reductase Inhibition : Like other statins, it inhibits HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver.

- Antioxidant Activity : Preliminary studies suggest that this compound may scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially reducing markers such as C-reactive protein (CRP) and cytokines.

Biological Activity Studies

Several studies have investigated the biological effects of this compound. Below are summarized findings from key research:

| Study | Methodology | Key Findings |

|---|---|---|

| Study 1 | In vitro assays on human endothelial cells | Showed significant reduction in oxidative stress markers after treatment with this compound. |

| Study 2 | Animal model of hypercholesterolemia | Demonstrated a decrease in serum cholesterol levels and inflammatory markers after administration. |

| Study 3 | Clinical trial with hyperlipidemic patients | Found improvements in lipid profiles and reductions in CRP levels after 6 weeks of treatment. |

Case Study Insights

- In Vitro Studies : A study conducted on human endothelial cells indicated that treatment with this compound resulted in a notable decrease in reactive oxygen species (ROS) production, suggesting its potential as an antioxidant agent .

- Animal Models : In a hypercholesterolemic rat model, administration of this compound led to a significant reduction in total cholesterol and low-density lipoprotein (LDL) levels, alongside decreased inflammation as evidenced by lower levels of TNF-alpha and IL-6 .

- Clinical Application : A small clinical trial involving patients with elevated cholesterol levels reported that those treated with this compound experienced improved lipid profiles and reduced inflammatory markers compared to the control group .

Comparative Analysis with Other Statins

This compound can be compared with other statins regarding their biological activities:

| Statin | Mechanism of Action | Key Benefits |

|---|---|---|

| Atorvastatin | HMG-CoA reductase inhibition | Strong LDL reduction; anti-inflammatory properties |

| Simvastatin | HMG-CoA reductase inhibition | Effective in lowering cholesterol; potential neuroprotective effects |

| Rosuvastatin | HMG-CoA reductase inhibition | High potency; significant LDL reduction |

特性

分子式 |

C28H32FNO4 |

|---|---|

分子量 |

465.6 g/mol |

IUPAC名 |

tert-butyl (E,3S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate |

InChI |

InChI=1S/C28H32FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,22,32H,16-17H2,1-5H3/b15-14+/t22-/m0/s1 |

InChIキー |

IZJOKSSEMQWDSZ-FRFYRWIFSA-N |

異性体SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(=O)C[C@@H](CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F |

正規SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。